5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one
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Overview
Description
5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and an isopropyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the chlorine atom and isopropyl group may enhance specificity and affinity. The pyridazinone core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an isopropyl group.
5-(Benzyloxy)-4-chloro-2-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of an isopropyl group.
5-(Benzyloxy)-4-chloro-2-tert-butylpyridazin-3(2H)-one: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The isopropyl group provides steric hindrance and hydrophobic interactions that can influence the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.
Properties
CAS No. |
88094-11-5 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
4-chloro-5-phenylmethoxy-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(2)17-14(18)13(15)12(8-16-17)19-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
XNQICUYOQLYLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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